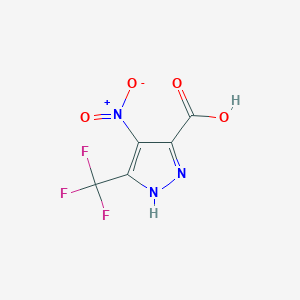

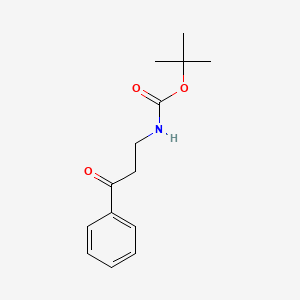

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is an organic compound . It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-trifluoromethylaniline with nitric acid in the presence of sulfuric acid . Another method involves nitrifying m-trifluoromethyl)phenyl]acetamide obtained by reacting m-(trifluoromethyl)aniline with acetylchloride in a non-protic solvent .Molecular Structure Analysis

The molecular formula of “4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is C8H4F3NO4 . Its average mass is 235.117 Da and its monoisotopic mass is 235.009247 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” include a melting point range of 138 - 142 °C . It is a solid substance .Applications De Recherche Scientifique

Ionization Constants in Solvents

- Research on pyrazole carboxylic acids, including derivatives similar to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, has explored their ionization constants in various solvent mixtures. These studies are crucial for understanding the acidity and reactivity of these compounds in different environments (Alkan et al., 2009).

Energetic Compounds and Thermal Stability

- Energetic compounds derived from pyrazole carboxylic acids, including those similar to the compound , have been synthesized and analyzed for their low sensitivity and high thermal stability. This research is significant for the development of stable and safe energetic materials (Zheng et al., 2020).

Tuberculostatic Activity

- Pyrazole derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated for their tuberculostatic activity. This highlights the potential of such compounds in developing new treatments for tuberculosis (Khudina et al., 2010).

Antibacterial Activity

- Studies have shown that pyrazole carboxylic acid derivatives, structurally related to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit antibacterial activity. This research expands the understanding of these compounds as potential antibacterial agents (Hacialioğlu et al., 2019).

Reactivity and Synthesis

- The synthesis and reactivity of pyrazole carboxylic acids, including those with trifluoromethyl groups, have been extensively studied. These investigations contribute to the broader field of organic synthesis and the development of novel compounds (Dalinger et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3O4/c6-5(7,8)3-2(11(14)15)1(4(12)13)9-10-3/h(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXBAOGDOGJBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591618 |

Source

|

| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1322805-15-1 |

Source

|

| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)